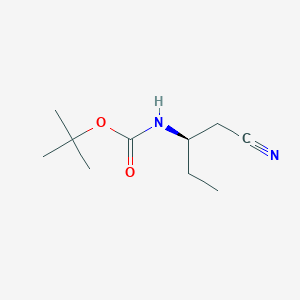
Leachianone G
Descripción general
Descripción
Leachianone G is a natural compound belonging to the flavonoid class of chemicals. It is primarily found in plants of the genus Sophora, such as Sophora flavescens. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral properties .
Aplicaciones Científicas De Investigación
Leachianone G has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antimicrobial and antiviral properties, making it a potential candidate for developing new antibiotics and antiviral drugs.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor activities, which could lead to the development of new therapeutic agents.
Industry: Utilized in the cosmetic industry for its antioxidant properties, contributing to anti-aging and skin protection formulations
Mecanismo De Acción
Target of Action
Leachianone G, a natural product belonging to the class of bitter substances, is primarily known for its antiviral activity . It has shown potent antiviral activity against the herpes simplex type 1 virus (HSV-1) . Therefore, the primary target of this compound is HSV-1.
Mode of Action
this compound interacts with HSV-1 by inhibiting its replication
Biochemical Pathways
this compound is involved in the biosynthesis of flavonoids, a class of plant secondary metabolites. It is a product of the enzyme this compound 2’‘-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme identified in Sophora flavescens Ait. cultured cells . This enzyme transfers a dimethylallyl group to the 2’’ position of another dimethylallyl group attached at position 8 of this compound to form sophoraflavanone G .
Result of Action
this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral effects . It can exert therapeutic effects on certain bacterial and viral infections . This compound may also have anticancer properties and regulatory effects on blood sugar and blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process of this compound from plants like Areca catechu can be affected by factors such as solvent type, extraction time, and temperature . .
Análisis Bioquímico
Biochemical Properties
Leachianone G interacts with various enzymes and proteins in biochemical reactions . A key enzyme it interacts with is this compound 2’‘-dimethylallyltransferase . This enzyme transfers a dimethylallyl group to the 2’’ position of another dimethylallyl group attached at position 8 of this compound to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It can play a therapeutic role in some bacterial and viral infections . This compound may also have anticancer properties and can regulate blood sugar and blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme this compound 2’'-dimethylallyltransferase is crucial in this process .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes such as this compound 2’'-dimethylallyltransferase and other cofactors .
Subcellular Localization
This compound 2’‘-dimethylallyltransferase, an enzyme that interacts with this compound, is localized in the plastids . Another enzyme, 8-dimethylallylnaringenin 2’-hydroxylase, which catalyzes a crucial step in the lavandulyl-group formation, is associated with the endoplasmic reticulum . These findings suggest a close cooperation between the plastids and the endoplasmic reticulum in the formation of lavandulyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leachianone G can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of naringenin, a flavanone, using dimethylallyl diphosphate as the prenyl donor. This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase, which transfers the prenyl group to the 8-position of naringenin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The process includes solvent extraction, separation, and crystallization techniques to obtain high-purity this compound. Plants like Sophora flavescens are cultivated and harvested, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Leachianone G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted flavonoid compounds.
Comparación Con Compuestos Similares
Leachianone G is unique among flavonoids due to its specific prenylation pattern. Similar compounds include:
Sophoraflavanone G: Another prenylated flavonoid found in Sophora species, known for its antimicrobial and anti-inflammatory properties.
Leachianone A: A closely related compound with similar biological activities but different prenylation positions.
This compound stands out due to its specific prenylation at the 8-position, which contributes to its unique biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYLFNGTSLAAZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317639 | |
| Record name | Leachianone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152464-78-3 | |
| Record name | Leachianone G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152464-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leachianone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Leachianone G and where is it found?
A1: this compound is a prenylated flavanone, a type of flavonoid naturally occurring in several plant species. It has been isolated from Sophora flavescens [, , ], Desmodium caudatum [], Schisandra sphenanthera [], and Cudrania tricuspidata [].
Q2: How is this compound biosynthesized in Sophora flavescens?
A2: In Sophora flavescens, this compound is a biosynthetic intermediate in the production of sophoraflavanone G. The pathway involves a series of enzymatic steps starting with (2S)-naringenin. First, naringenin 8-dimethylallyltransferase catalyzes the addition of a dimethylallyl group to naringenin. This is followed by hydroxylation by 8-dimethylallylnaringenin 2'-hydroxylase. Finally, this compound 2′′-dimethylallyltransferase adds another dimethylallyl group, ultimately yielding sophoraflavanone G [, ].
Q3: What is interesting about the enzymes involved in this compound biosynthesis?
A3: Research suggests that the enzymes involved in this compound biosynthesis are localized in different cellular compartments []. Naringenin 8-dimethylallyltransferase and this compound 2′′-dimethylallyltransferase are found in plastids, while 8-dimethylallylnaringenin 2′-hydroxylase is associated with the endoplasmic reticulum. This compartmentalization suggests a coordinated effort between these organelles in the formation of the lavandulyl group characteristic of this class of compounds.
Q4: What is the significance of adding cork tissue to Sophora flavescens cell cultures in relation to this compound?
A4: Adding cork tissue to Sophora flavescens cell cultures enhances the production and accumulation of both 8-prenylnaringenin and this compound, which are key intermediates in sophoraflavanone G biosynthesis. This suggests a potential role for cork tissue in manipulating the production of specific flavonoids in plant cell cultures [].
Q5: Has the total synthesis of this compound been achieved?
A5: Yes, the first total synthesis of (±)-Leachianone G has been successfully accomplished []. This involved the condensation of a specific acetophenone derivative with a protected benzaldehyde, followed by cyclization and deprotection steps.
Q6: What biological activities have been reported for this compound?
A6: this compound has demonstrated antioxidant activities in various assays, including ABTS, peroxynitrite (ONOO-), and total reactive oxygen species (ROS) assays []. It also shows inhibitory activity against BACE1, an enzyme implicated in Alzheimer’s disease []. Additionally, it has been investigated for its potential against Acinetobacter baumannii, although its antibacterial activity appears modest compared to other compounds isolated from the same source [].
Q7: Have any computational chemistry studies been performed on this compound?
A9: Yes, this compound has been included in molecular docking studies investigating its potential as a pancreatic lipase inhibitor [] and as an anti-breast cancer agent targeting the estrogen receptor alpha []. These studies provide preliminary insights into its potential binding interactions but require further experimental validation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


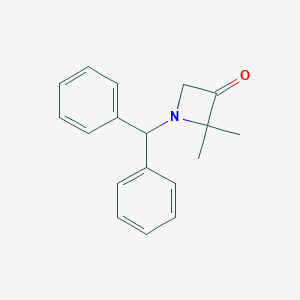
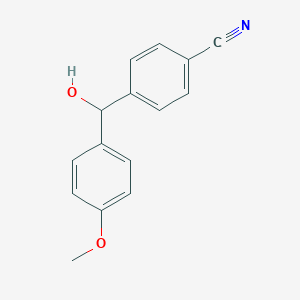
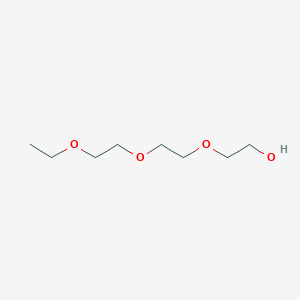
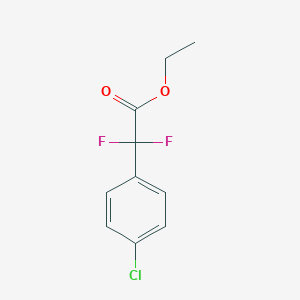
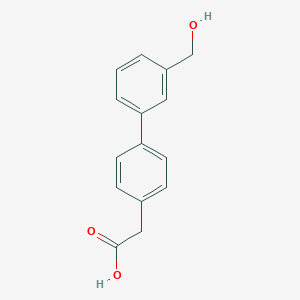
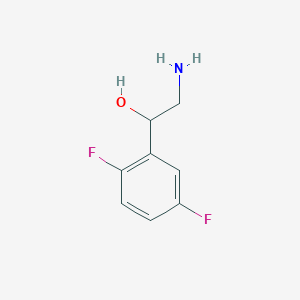
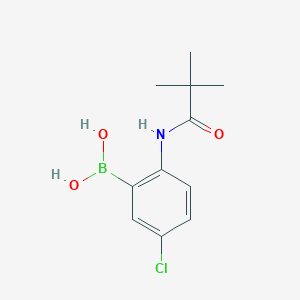
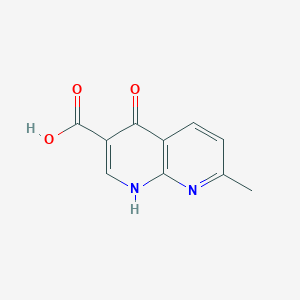
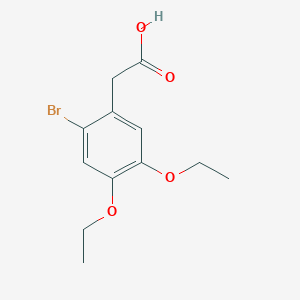
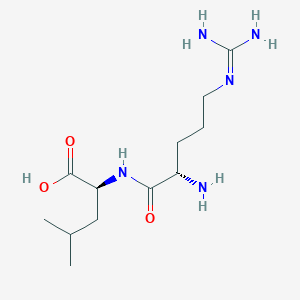
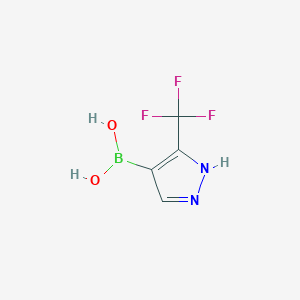
![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
